1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol
Overview
Description
1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol is a chemical compound that belongs to the class of pyrimidinamines It is characterized by its molecular structure, which includes a pyrimidinyl group attached to an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 6-chloro-2-methylpyrimidin-4-ylamine with propan-2-ol under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors. The process involves the careful control of reaction parameters to ensure the purity and yield of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: It has shown promise in preclinical studies for its antitumor and antimicrobial properties.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the case of its antitumor activity, the compound may inhibit certain kinases involved in cell proliferation and survival.
Comparison with Similar Compounds
1-(6-chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid
N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]thiazole-5-carboxamide
This comprehensive overview provides a detailed understanding of 1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(6-chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-5(13)4-10-8-3-7(9)11-6(2)12-8/h3,5,13H,4H2,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPJPISLUVDGAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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